molecular formula C28H20N2O6 B4908863 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione

2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione

Cat. No.: B4908863
M. Wt: 480.5 g/mol
InChI Key: WECOWHLCCTZHGC-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drug molecules .

Preparation Methods

The synthesis of 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Chemical Reactions Analysis

2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives.

    Biology: The compound’s derivatives have shown potential in various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications due to its diverse biological activities.

    Industry: The compound’s unique structure makes it valuable in chemical production and material science.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s isoindole-1,3-dione core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)36-22-5-3-4-20(15-22)29-27(31)25-13-12-24(16-26(25)28(29)32)35-21-10-7-19(8-11-21)30(33)34/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOWHLCCTZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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